molecular formula C21H28N2O3S B2761483 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide CAS No. 899976-29-5

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide

Cat. No.: B2761483
CAS No.: 899976-29-5
M. Wt: 388.53
InChI Key: FNQAZFDXSNSMGQ-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide is a potent and selective agonist of the Sphingosine-1-phosphate receptor 1 (S1PR1) . S1PR1 is a G-protein-coupled receptor that plays a critical role in regulating lymphocyte egress from lymphoid organs, a key process in the immune response. By engaging S1PR1, this compound induces the internalization and functional antagonism of the receptor, effectively sequestering lymphocytes within lymph nodes and preventing them from contributing to inflammatory responses in peripheral tissues. This mechanism is of significant research interest for investigating novel immunomodulatory therapies , particularly in the context of autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. Its research value is further underscored by its structural features, including the adamantane moiety, which is known to enhance pharmacokinetic properties. Consequently, this molecule serves as a crucial pharmacological tool for dissecting S1P-S1PR1 signaling pathways and for evaluating the therapeutic potential of S1PR1 modulation in preclinical models of inflammation and autoimmunity.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-3-5-19(6-4-18)23-7-1-2-8-27(23,25)26/h3-6,15-17H,1-2,7-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQAZFDXSNSMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide typically involves multiple steps, starting from adamantane derivatives One common approach is the functionalization of the adamantane core to introduce the carboxamide group This can be achieved through reactions such as Friedel-Crafts acylation followed by amide formation

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods would be critical in ensuring the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxamide group.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the phenyl ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane core can lead to the formation of adamantanone derivatives, while reduction of the carboxamide group can yield primary amines.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and binding affinities.

    Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. The 1,1-dioxothiazinan-2-yl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The carboxamide group can also interact with polar residues in the target protein, contributing to the overall binding energy.

Comparison with Similar Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Target Compound : Anticipated ¹H NMR signals include:

    • Adamantane CH₂ protons: δ ~1.6–2.2 ppm (multiplet).
    • Aromatic protons (Har): δ ~7.3–7.8 ppm (split due to electron-withdrawing sulfone).
    • Thiazinane CH₂: δ ~3.5–4.5 ppm (influenced by sulfone’s deshielding effect).
    • Carboxamide NH: δ ~8.0–10.0 ppm (broad, exchangeable).
  • N-(4-Ethoxyphenyl) Analog :

    • Ethoxy CH₃: δ ~1.3–1.4 ppm (triplet).
    • Aromatic protons: δ ~6.8–7.2 ppm (less deshielded due to electron-donating ethoxy).
  • Compound 11a/b : Sulfonyl hydrazine NH: δ ~10.5–11.0 ppm (broad). Phenoxy aromatic protons: δ ~6.9–7.6 ppm (split into distinct doublets). Adamantane carboxamide carbonyl (C=O): δ ~170–175 ppm in ¹³C NMR.

High-Resolution Mass Spectrometry (HRMS)

  • Compound 11a/b : Observed [M+H]⁺ at m/z 630.1038 (calculated: 630.1042).
  • Target Compound : Predicted [M+H]⁺ at m/z 409.15 (theoretical).

Elemental Analysis

  • Compound 11a :
    • Found : C 64.31%, H 5.12%, N 6.65%, S 5.08%.
    • Calculated : C 64.34%, H 5.16%, N 6.66%, S 5.11%.
  • Target Compound: Expected minor deviations (<0.3%) in sulfur and oxygen due to hygroscopicity.

Key Insights from Comparative Data

Electronic Effects : The electron-withdrawing sulfone group in the target compound reduces electron density on the phenyl ring, leading to downfield shifts in aromatic protons compared to ethoxy or tert-butyl analogs .

Solubility Trends : Lipophilicity increases with bulky substituents (e.g., tert-butyl), while polar groups like sulfone or sulfonamide enhance aqueous solubility marginally .

Synthetic Complexity : The thiazinane and sulfonyl hydrazine derivatives require multi-step syntheses involving sulfonation or cyclization, whereas ethoxy/tert-butyl analogs are simpler to prepare .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes an adamantane core and a thiazinan ring, which contributes to its biological activity. The presence of the sulfonamide group enhances its interaction with biological targets. The molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, and it is characterized by the following properties:

PropertyValue
Molecular Weight336.42 g/mol
Chemical FormulaC17H20N2O3S
IUPAC NameThis compound
AppearanceWhite powder

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. The sulfonamide moiety is known to interact with various biological pathways, leading to potential therapeutic effects such as:

  • Antimicrobial Activity : Compounds in this class have been shown to exhibit antibacterial properties by inhibiting bacterial enzyme systems.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation through the modulation of inflammatory mediators.
  • Anticancer Potential : The structural characteristics suggest that this compound may interfere with cancer cell proliferation through various pathways.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance:

Case Study 1: Anticancer Activity

A study explored the effects of a structurally related compound on cancer cell lines. The results indicated that the compound induced apoptosis in human cancer cells through mitochondrial pathway activation. This suggests potential applications in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with other related compounds is essential:

Compound NameBiological ActivityUnique Aspects
4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrileAntibacterialIncorporates fluorine
2-chloro-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acidAnti-inflammatoryContains carboxylic acid
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamideAnticancerEnhanced lipophilicity due to trifluoromethyl

Q & A

Q. Characterization :

  • Nuclear Magnetic Resonance (NMR) : Confirm adamantane cage integrity (distinct ¹H-NMR peaks at δ 1.6–2.1 ppm) and thiazinan sulfone group (¹³C-NMR at δ 42–45 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z = 417.15 for C₂₁H₂₅N₂O₃S₂) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions; acetonitrile’s lower polarity minimizes undesired nucleophilic substitutions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes at 100°C, enhancing yield by ~20% while maintaining purity .
  • Catalytic Additives : Introduce 5 mol% CuI to accelerate sulfur oxidation steps, improving thiazinan ring formation efficiency .
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) with UV detection to track intermediate formation and adjust reaction parameters dynamically .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the thiazinan ring’s dioxo configuration .
  • Infrared (IR) Spectroscopy : Identify sulfone group vibrations (asymmetric S=O stretch at 1290–1320 cm⁻¹) and amide C=O stretch (1640–1680 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values to ensure purity .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Comparative Pharmacological Assays : Test the compound against standardized cell lines (e.g., HepG2 for cancer, Mycobacterium tuberculosis H37Rv for antimicrobial activity) under identical conditions to isolate structure-activity relationships .
  • Computational Modeling : Perform molecular docking against targets like DprE1 (tuberculosis enzyme) and EGFR (cancer receptor) to assess binding affinity variations (e.g., AutoDock Vina scoring) .
  • Dose-Response Studies : Evaluate IC₅₀ values across concentrations (1 nM–100 µM) to identify therapeutic windows and off-target effects .

Basic: What are the compound’s hypothesized biological targets and mechanisms?

Methodological Answer:

  • Antimicrobial Action : Inhibition of DprE1, a key enzyme in mycobacterial cell wall synthesis, via sulfone-thiazinan interactions (docking energy ≤ -8.5 kcal/mol) .
  • Anticancer Activity : Induction of apoptosis in solid tumors by modulating Bcl-2/Bax ratios (confirmed via flow cytometry with Annexin V/PI staining) .
  • Neuroprotective Potential : Adamantane’s rigidity may stabilize dopamine receptors, though in vitro assays (e.g., SH-SY5Y cell viability) are needed for validation .

Advanced: How to design experiments evaluating pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification; logP values >3 indicate lipophilicity, necessitating prodrug strategies .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS; CYP3A4 inhibition assays to identify metabolic pathways .
  • In Vivo Absorption : Administer orally to Sprague-Dawley rats (10 mg/kg) and measure plasma concentration-time profiles; bioavailability <30% may require nanoformulation .

Basic: What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) showing decomposition onset at 220°C; store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : Accelerated stability testing in buffers (pH 2–9) reveals amide bond hydrolysis at pH <3; lyophilization recommended for long-term storage .

Advanced: How can QSAR models guide derivative design for enhanced bioactivity?

Methodological Answer:

  • Descriptor Selection : Use PaDEL-Descriptor to compute topological (e.g., Wiener index) and electronic (Mulliken charges) parameters .
  • Model Validation : Apply partial least squares (PLS) regression with leave-one-out cross-validation (Q² >0.6 acceptable) .
  • Lead Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve DprE1 inhibition (predicted ΔpIC₅₀ = +1.2) .

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